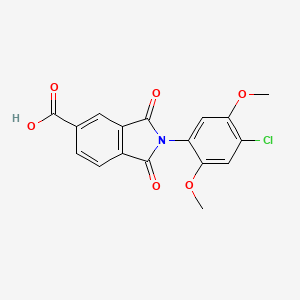
1-(4-chlorophenyl)-4-(1-methylethylidene)-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-4-(1-methylethylidene)-3,5-pyrazolidinedione, commonly known as Clonazolone, is a pyrazolidinedione derivative. It is a potent anticonvulsant and has been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of Clonazolone is not fully understood. However, it is believed to act on the GABA-A receptor, which is responsible for inhibiting neurotransmitter release in the brain. Clonazolone enhances the activity of the GABA-A receptor, leading to increased inhibition of neurotransmitter release and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
Clonazolone has been found to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the development of seizures. Clonazolone has also been found to increase the release of GABA, a neurotransmitter that inhibits neuronal activity. In addition, Clonazolone has been shown to reduce the expression of pro-inflammatory cytokines, which are involved in the development of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clonazolone has several advantages for use in lab experiments. It has a high potency and is effective at low doses. Clonazolone is also highly selective for the GABA-A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, Clonazolone has some limitations. It has a short half-life, which makes it difficult to maintain a steady concentration in the body. In addition, Clonazolone can have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on Clonazolone. One area of interest is the development of new analogs with improved pharmacokinetic properties. Another area of interest is the use of Clonazolone in combination with other drugs to enhance its therapeutic effects. Finally, there is interest in studying the long-term effects of Clonazolone on neuronal function and behavior. Overall, Clonazolone has great potential as a therapeutic agent and a tool for studying the GABA-A receptor in various physiological processes.
Métodos De Síntesis
Clonazolone can be synthesized through a three-step process. The first step involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to produce 4-chloro-1-phenyl-1,3-butanedione. The second step involves the reaction of 4-chloro-1-phenyl-1,3-butanedione with hydrazine hydrate to produce 4-chloro-1-phenyl-3-hydrazinobutan-1-one. The final step involves the reaction of 4-chloro-1-phenyl-3-hydrazinobutan-1-one with isobutyraldehyde to produce Clonazolone.
Aplicaciones Científicas De Investigación
Clonazolone has been extensively studied for its potential therapeutic applications. It has been found to have anticonvulsant, antihyperalgesic, and antinociceptive effects. Clonazolone has also been studied for its potential use in the treatment of anxiety, depression, and sleep disorders.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-4-propan-2-ylidenepyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7(2)10-11(16)14-15(12(10)17)9-5-3-8(13)4-6-9/h3-6H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYOBUIRJASMJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)NN(C1=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-dimethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5835001.png)




![9-oxo-N-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5835031.png)


![N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B5835059.png)
![N,N,4-trimethyl-2-[(2-nitrobenzoyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B5835061.png)


![N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide](/img/structure/B5835086.png)
